奥美拉唑钠

描述

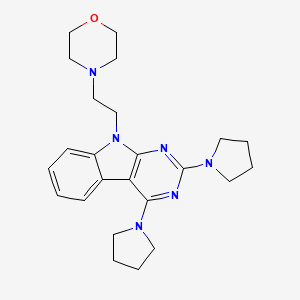

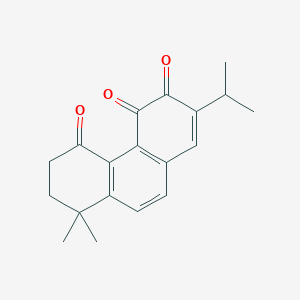

Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

The S-isomer of omeprazole.

科学研究应用

色谱分析

奥美拉唑钠是一种选择性胃酸分泌抑制剂,已经通过色谱方法在尿液和血清样本中进行了分析。该方法涉及直接注射和紫外线检测,提供了适合生理样本和药物配方的分辨率(Rambla-Alegre et al., 2009)。

紫外分光光度法

已开发了一种用于测定奥美拉唑的紫外分光光度法,基于其在约217.80纳米波长处的紫外吸收极大值。该方法已经验证了线性、准确性、精密度、特异性、鲁棒性和稳健性,使其适用于奥美拉唑的常规质量控制分析(BijuV et al., 2018)。

与甘露醇的相容性

研究已经调查了奥美拉唑钠异构体与甘露醇的相容性,甘露醇是奥美拉唑配方中的主要赋形剂。差示扫描量热法(DSC)、衰减全反射(ATR)红外光谱和局部热分析(LTA)表明甘露醇与R-奥美拉唑钠之间可能存在相互作用,可能影响生物利用度(Agatonovic-Kustrin et al., 2008)。

稳定性研究

已对奥美拉唑在各种配方中的稳定性进行了研究,例如SyrSpend SF Alka(重组)中的稳定性,以确定其在特定条件下的货架寿命。这项研究对确保混合奥美拉唑悬浮液的有效性至关重要(Whaley et al., 2012)。

生态毒性评估

关于奥美拉唑的生态毒性研究表明,它对海洋微藻具有潜在的急性毒性,影响pH稳态,并在高浓度下导致细胞迅速死亡。这突显了奥美拉唑作为药物污染物的环境影响(Seoane et al., 2017)。

荧光光度分析

已开发了一种用于确定药物配方中奥美拉唑含量的荧光光度法。该方法基于复合物的荧光猝灭,可实现胶囊配方中奥美拉唑的简单和选择性测定(Shaghaghi et al., 2008)。

固体特性表征

已经广泛研究了奥美拉唑钠的物理特性,使用热分析、光谱学和X射线粉末衍射。这些研究对于理解其物理和化学性质至关重要,对于药物开发和配方至关重要(Murakami et al., 2009)。

属性

产品名称 |

Omeprazole sodium |

|---|---|

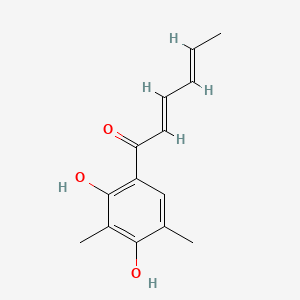

分子式 |

C17H19N3NaO3S |

分子量 |

368.4 g/mol |

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20); |

InChI 键 |

HVAJOLFRLWQQQL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

规范 SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

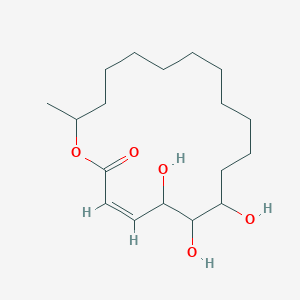

![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide](/img/structure/B1241580.png)